Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-

Polypharmacology PI3K inhibition Tyrosine kinase inhibition

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]- (CAS 833481-69-9), commonly referred to as S1 or ABJ, is a pyrazolo[3,4-d]pyrimidine derivative that functions as a dual inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). It was originally identified from a screen for PI3K p110α inhibitors and serves as the foundational scaffold from which potent, multi-targeted clinical candidates like PP121 were optimized.

Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
CAS No. 833481-69-9
Cat. No. B1613194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-
CAS833481-69-9
Molecular FormulaC14H15N5O
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N
InChIInChI=1S/C14H15N5O/c1-8(2)19-14-11(13(15)16-7-17-14)12(18-19)9-4-3-5-10(20)6-9/h3-8,20H,1-2H3,(H2,15,16,17)
InChIKeyMWYBBCLGEHZSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]- (CAS 833481-69-9) for Targeted Polypharmacology Research


Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]- (CAS 833481-69-9), commonly referred to as S1 or ABJ, is a pyrazolo[3,4-d]pyrimidine derivative that functions as a dual inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks) [1][2]. It was originally identified from a screen for PI3K p110α inhibitors and serves as the foundational scaffold from which potent, multi-targeted clinical candidates like PP121 were optimized [1]. X-ray crystallography confirms its unique binding mode, engaging a conserved hydrophobic pocket via a m-phenol hydrogen bond to the catalytic lysine in PI3Kγ, a feature critical for its dual-family activity [2].

Why Generic Pyrazolopyrimidine Substitution Fails: The Unique m-Phenol Pharmacophore of CAS 833481-69-9


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is highly risky due to extreme sensitivity of dual-family kinase inhibition to the R1 aryl substituent. The m-phenol group of S1 makes a specific hydrogen bond to the catalytic lysine (Lys833 in p110γ) that is absent in other analogs like the 2-naphthyl derivative S2, which relies solely on hydrophobic interactions [1]. Replacing S1 with a non-phenol analog or a positional isomer eliminates this critical dual-family binding interaction, fundamentally altering the target selectivity profile. Even within the S1 scaffold, minor modifications are not tolerated: N-methylation of the exocyclic amine abolishes PI3K activity, and substituting the N1 isopropyl with a t-butyl group sterically blocks kinase binding [2].

CAS 833481-69-9 (S1) Quantitative Differentiation Evidence Against Closest Structural Analogs


Dual PI3K/Tyrosine Kinase Activity: S1 vs. S2 (2-Naphthyl Analog)

S1 (CAS 833481-69-9) demonstrates quantifiable dual-family inhibition, a property not shared by its closest structural analog S2. While both compounds inhibit PI3Ks at low micromolar concentrations, S1's m-phenol group forms a hydrogen bond with the catalytic lysine (Lys833) in p110γ, establishing a critical polar interaction absent in the purely hydrophobic 2-naphthyl group of S2 [1][2]. This structural difference drives a divergent selectivity pattern; S1's kinome profile against >200 protein kinases mirrors that of PP1, while S2's 2-naphthyl substitution leads to a distinct off-target spectrum [1]. Although precise IC50 values for S1 are not publicly available in the primary screening data, its foundational role as the parent scaffold for the nanomolar dual inhibitor PP121 confirms the functional importance of its unique m-phenol pharmacophore [3].

Polypharmacology PI3K inhibition Tyrosine kinase inhibition Structure-activity relationship

Exocyclic Amine Requirement: S1 vs. N-Methyl-S1

The 4-amino group on the pyrimidine ring of S1 is a non-negotiable structural feature for PI3K engagement. SAR data from the Apsel et al. study demonstrates that N-methylation of this exocyclic amine completely abolishes activity against PI3Ks [1]. This functional requirement is explained by the crystal structure, where the N4 nitrogen acts as a hydrogen bond donor to the kinase hinge residue Glu880 in p110γ [2]. Analogs lacking this free amine, or with substituted amines, fail to anchor into the ATP-binding pocket, rendering them inactive against the PI3K family [1]. In contrast, the N1 isopropyl group of S1 tolerates substitution with methyl but not with the sterically demanding t-butyl, establishing a defined steric boundary for procurement specifications [1].

Medicinal chemistry Kinase hinge binding Structure-activity relationship

Selectivity Fingerprint: S1 vs. the Pan-Kinase Inhibitor PP1

Profiling against a panel of over 200 protein kinases revealed that S1 exhibits a selectivity pattern closely matching that of the well-characterized pyrazolopyrimidine inhibitor PP1, which targets Src family kinases, Abl, PDGFR, and Ret while remaining highly selective against the serine-threonine kinome [1]. This established selectivity fingerprint serves as a critical baseline for research procurement: analogs with different R1 substituents, such as the 2-naphthyl derivative S2, diverge from this pattern, demonstrating that even a single-atom change in the aryl group redistributes the kinase selectivity profile [1]. Although exact kinome-wide scoring values for S1 are not reported in the primary reference, the qualitative similarity to PP1 allows researchers to anticipate its target space and to differentiate it from other in-class compounds with divergent profiles [2].

Kinase profiling Selectivity Chemical biology

Crystallographically Confirmed Binding Mode: S1 vs. ATP-Mimetic Pyrazolopyrimidines

The co-crystal structure of S1 bound to the PI3K catalytic subunit p110γ (PDB: 2V4L, resolution 2.5 Å) provides atomic-level validation of its binding mode, which is distinct from classical type I ATP-competitive inhibitors [1]. S1's pyrazolopyrimidine N4 and N5 nitrogens form canonical hydrogen bonds to the hinge residues Glu880 and Val882, while its R1 m-phenol extends into a deeper pocket to engage the catalytic lysine (Lys833) [2]. This binding pose, confirmed also in the c-Src kinase domain (PDB: 3EN7), demonstrates that S1 achieves dual-family recognition by targeting a conformational state of a conserved hydrophobic pocket that is accessible through a rotatable bond in the inhibitor scaffold [3]. This contrasts with analogs such as S2, whose 2-naphthyl group fills the same pocket but without a hydrogen bond, altering the occupancy dynamics [2].

Structural biology X-ray crystallography Kinase inhibitor design

Fragment-Like Properties: S1 as a Low-MW Starting Point vs. Optimized Analogs

With a molecular weight of 269.3 Da, S1 occupies the upper boundary of fragment-like chemical space, making it a structurally efficient starting point for lead optimization . In contrast, its optimized descendants such as PP121 (MW > 300 Da) and PP494 incorporate additional substituents that increase potency but also molecular complexity and synthetic cost [1]. The Apsel study explicitly highlights that more than 200 analogs were synthesized by diversifying the R1 and R2 positions of the S1 scaffold, confirming its role as a privileged fragment core [2]. The cLogP of 1.8 indicates moderate lipophilicity, providing a favorable baseline for further optimization without the solubility liabilities often associated with more elaborated polycyclic kinase inhibitors .

Fragment-based drug discovery Lead optimization Physicochemical properties

Procurement Decision Scenarios: When to Source CAS 833481-69-9 (S1) Over Pyrazolopyrimidine Analogs


Fragment-Based Dual PI3K/Tyrosine Kinase Inhibitor Design

Research groups initiating a fragment-based drug discovery (FBDD) campaign targeting dual PI3K/tyrosine kinase inhibition should prioritize S1 over larger, pre-optimized analogs like PP121. The m-phenol pharmacophore of S1 provides the essential hydrogen bond to the catalytic lysine (Lys833 in p110γ) that defines dual-family activity, while its low molecular weight (269.3 Da) allows for efficient fragment growing and library synthesis [1]. X-ray co-crystal structures (PDB: 2V4L, 3EN7) enable structure-guided elaboration, avoiding the synthetic complexity of advanced leads [2].

Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

Investigators seeking a well-characterized chemical probe with a defined kinome selectivity fingerprint should select S1. Its kinome-wide profiling against >200 kinases has been validated against the established inhibitor PP1, confirming a target space encompassing Src, Abl, PDGFR, and Ret with selectivity over serine-threonine kinases [1]. This validated selectivity profile enables S1 to serve as a control compound in phenotypic assays, particularly when investigating signaling crosstalk between tyrosine kinases and the PI3K pathway [2].

Structure-Activity Relationship (SAR) Exploration of the R1 Aryl Pocket

Medicinal chemistry programs focused on SAR expansion of the R1 aryl pocket in pyrazolopyrimidines benefit from starting with S1 rather than the naphthyl analog S2. The m-phenol of S1 establishes a hydrogen bond interaction that can be systematically modified to modulate selectivity, whereas S2's hydrophobic 2-naphthyl group lacks this polar handle [1]. The Apsel study demonstrates the iterative optimization of >200 analogs from this scaffold, providing a proven roadmap for synthetic diversification [2].

Crystallography and Computational Docking Studies

Structural biology groups requiring a co-crystallized ligand for PI3Kγ or c-Src kinase domain studies should source S1, as it is one of the few pyrazolopyrimidines with publicly available high-resolution structures in both kinase families (PDB: 2V4L, 3EN7) [1]. The atomic-level binding pose data enables accurate docking benchmarks and free-energy perturbation (FEP) calculations, significantly reducing computational uncertainty compared to analogs without experimental structural data [2].

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